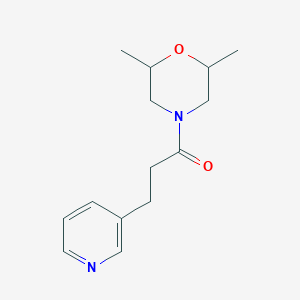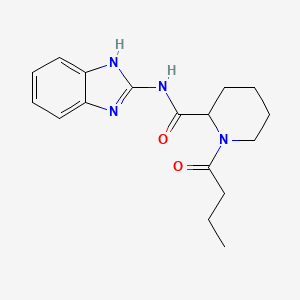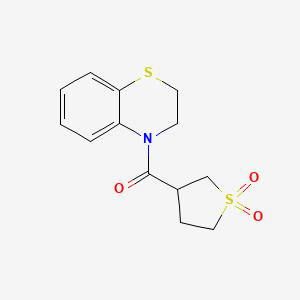
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one, also known as DMPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMPP is a pyridine-based compound that is synthesized through a multi-step process, and it has been found to have unique biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has been found to inhibit the activity of certain enzymes involved in cancer cell growth, which may explain its anticancer properties. 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has also been found to affect the nervous system of insects, leading to their death.
Biochemical and Physiological Effects
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death) in cancer cells, and the disruption of the nervous system in insects. 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has also been found to have antioxidant properties, which may be beneficial in preventing oxidative damage in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has several advantages for use in lab experiments, including its unique chemical structure and its potential applications in various fields. However, 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one also has some limitations, including its complex synthesis process and its potential toxicity to humans and animals.
Orientations Futures
There are several future directions for research on 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one, including:
1. Further investigation of its anticancer properties and potential use as a cancer treatment.
2. Development of new insecticides based on the structure of 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one.
3. Investigation of its potential use as a soil fumigant in environmental science.
4. Study of its potential use as an antioxidant in preventing oxidative damage in the body.
5. Investigation of its potential toxicity to humans and animals and development of safety protocols for its use.
Conclusion
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one is a pyridine-based compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its complex synthesis process and unique biochemical and physiological effects make it a promising candidate for further research. Future research on 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one may lead to the development of new treatments for cancer, new insecticides, and new methods for environmental remediation.
Méthodes De Synthèse
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one involves a multi-step process that starts with the reaction of 2,6-dimethylmorpholine with acetylacetone, followed by the addition of pyridine-3-carboxaldehyde. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques. The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has been found to have anticancer properties and is being investigated as a potential treatment for various types of cancer. 1-(2,6-Dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one has also been studied for its potential use as an insecticide in agriculture and as a soil fumigant in environmental science.
Propriétés
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-9-16(10-12(2)18-11)14(17)6-5-13-4-3-7-15-8-13/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWQGMNXZNVYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]-3-(2-methylpropyl)urea](/img/structure/B7565121.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-3-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]urea](/img/structure/B7565129.png)
![N-[3-[[acetyl(ethyl)amino]methyl]phenyl]-5-tert-butyl-1H-pyrazole-3-carboxamide](/img/structure/B7565137.png)
![N-[1-(3,4-difluorophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B7565138.png)
![1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-ethyl-3-[(2-pyrazol-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7565146.png)
![2-[1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7565154.png)
![1-(8-Chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-methoxyphenoxy)propan-1-one](/img/structure/B7565157.png)

![N-[4-(azocane-1-carbonyl)phenyl]acetamide](/img/structure/B7565178.png)


![N-[[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-(1-cyclopropylpyrrolidin-3-yl)methanamine](/img/structure/B7565192.png)

![3-But-2-ynyl-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7565204.png)